
1,1,1-Trifluoro-3-cyclohexyl-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C9H15F3O It is characterized by the presence of a cyclohexyl group attached to a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclohexylmagnesium bromide with 1,1,1-trifluoroacetone, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for 3-cyclohexyl-1,1,1-trifluoropropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-cyclohexyl-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the cyclohexyl group.
3-Cyclohexyl-1-propanol: Similar but does not contain the trifluoromethyl group.
Uniqueness
3-cyclohexyl-1,1,1-trifluoropropan-2-ol is unique due to the presence of both the cyclohexyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H15F3O |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-cyclohexyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8,13H,1-6H2 |
InChI Key |
RMHXCCFQIOVNCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


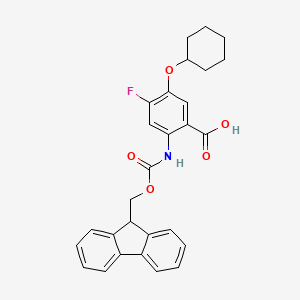
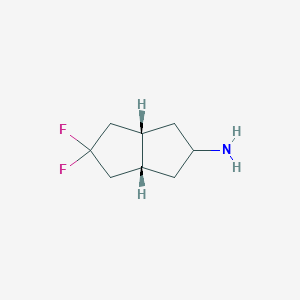
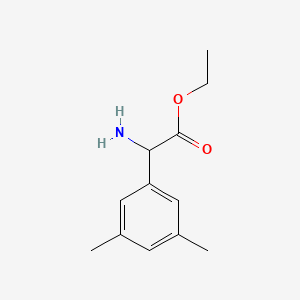
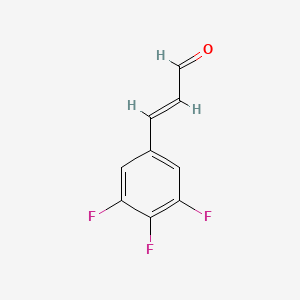
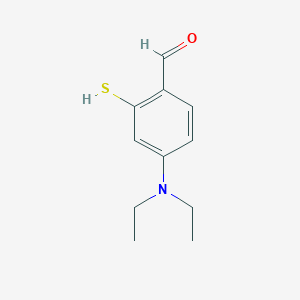

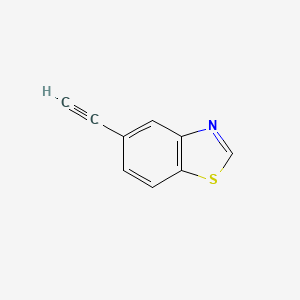
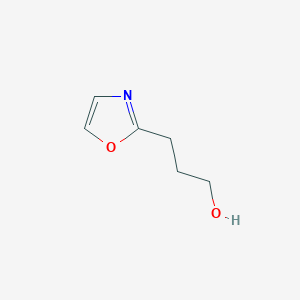
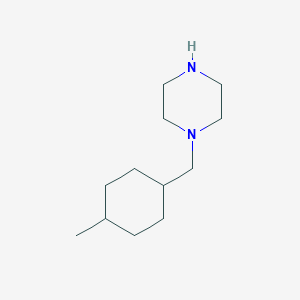
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
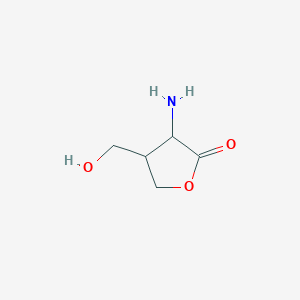

![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)
